Thiophene-2-ethylamine

Overview

Description

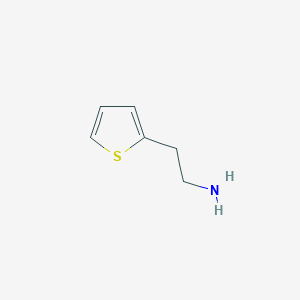

Thiophene-2-ethylamine (CAS: 30433-91-1) is a sulfur-containing organic compound with the molecular formula C₆H₉NS and a molecular weight of 127.21 g/mol. It is a colorless to yellow liquid with a boiling point of 103–105°C at 15 mmHg and a density of 1.087 g/mL at 25°C . Its structure features a thiophene ring (a five-membered aromatic ring with one sulfur atom) linked to an ethylamine group. This configuration grants it unique electronic and steric properties, making it valuable in pharmaceuticals, materials science, and catalysis.

Scientific Research Applications

Chemistry

- Synthesis of New Compounds : TEA serves as a reagent in the synthesis of various organic compounds, including derivatives used in pharmaceuticals and agrochemicals. It can react with isothiocyanatoketones and acylguanidines to produce pyrimidine derivatives .

- Functionalization of Carbon Nanotubes : TEA is effective in functionalizing multiwall carbon nanotubes (MWCNT), which are crucial for developing advanced materials in nanotechnology .

Biological Applications

- Pharmacological Research : TEA has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anti-tubercular effects. For example, research indicates that thiophene derivatives exhibit strong binding affinities to bacterial proteins, suggesting their use as antibacterial agents .

- Drug Development : TEA is utilized in synthesizing geldanamycin derivatives, which are known inhibitors of HCV replication targeting Hsp90 . Additionally, it plays a role in developing compounds with potential anticancer properties .

Material Science

- Perovskite Solar Cells : TEA has been incorporated into Ruddlesden–Popper perovskite solar cells as a spacer cation. This incorporation enhances charge transport properties and improves power conversion efficiency while contributing to the stability of the perovskite structure .

Industrial Applications

- Production of Specialty Chemicals : In the industrial sector, TEA is employed for producing specialty chemicals and polymer additives. Its role in enhancing material properties makes it valuable for various applications .

Antimicrobial Activity Study

A study published in PMC highlighted the efficacy of thiophene derivatives against colistin-resistant strains. Molecular docking studies indicated strong binding affinities to bacterial outer membrane proteins, suggesting a mechanism for their antibacterial effects.

Anti-inflammatory Research

Research focused on synthesizing thiophene-based compounds evaluated their anti-inflammatory activity through BSA denaturation assays. Results showed that certain derivatives significantly inhibited protein denaturation, supporting their potential as anti-inflammatory agents.

In Silico Studies

Computational studies have been conducted to predict the pharmacokinetics and binding affinities of thiophene derivatives. These studies provide insights into their mechanisms of action at the molecular level and guide future drug design efforts.

Mechanism of Action

Thiophene-2-ethylamine can be compared with other thiophene derivatives:

-

Thiophene-2-carboxaldehyde:

- Contains an aldehyde group instead of an amino group.

- Used in different synthetic applications.

-

Thiophene-2-acetonitrile:

- Contains a nitrile group.

- Used in the synthesis of various organic compounds.

Uniqueness:

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-ethylamine is structurally and functionally compared to aromatic amines and thiophene derivatives. Below is a detailed analysis:

Physicochemical Properties

Key Observations :

- This compound’s thiophene ring provides stronger π–π interactions than phenylalanine’s benzene ring, enhancing adsorption in biointerfaces .

- The absence of a carboxyl group in this compound reduces its polarity compared to thienyl-alanine or tryptophan, influencing its binding specificity .

Adsorption and Biointeraction Studies

Table 1: Adsorption Rates of Proteins on Selected Ligands

| Ligand | Fibrinogen Adsorption (%) | IgG Adsorption (%) | IgM Adsorption (%) |

|---|---|---|---|

| This compound | 85 | 65 | 20 |

| Thienyl-alanine | 15 | 45 | 70 |

| Tryptophan | 60 | 90 | 50 |

| Phenylalanine | 50 | 30 | 40 |

Insights :

- Fibrinogen: this compound’s high adsorption (85%) is attributed to hydrophobic interactions from its thiophene ring. Thienyl-alanine’s carboxyl group reduces adsorption by increasing hydrophilicity .

- IgG : Tryptophan outperforms this compound in general IgG adsorption (90% vs. 65%), but the latter shows specificity for pemphigus antibodies due to thiophene-mediated interactions .

- IgM : Thienyl-alanine’s carboxyl group enhances IgM binding (70%) via electrostatic interactions, while this compound’s lack of this group limits adsorption (20%) .

Table 2: Substrate Preference in IRED-Catalyzed Reactions

| Amine Donor | Reaction Yield (%) | Stereoselectivity (% S) |

|---|---|---|

| This compound | 92 | 99 |

| Tryptamine | 88 | 95 |

| n-Propylamine | 75 | 85 |

Key Findings :

Biological Activity

Thiophene-2-ethylamine (CAS 30433-91-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological applications, and relevant research findings.

This compound is characterized by its thiophene ring structure, which contributes to its reactivity and biological potential. It appears as a colorless to yellow liquid with a boiling point of approximately 200-201 °C at 750 mmHg and a density of 1.087 g/mL at 25 °C . The compound is sensitive to environmental factors such as air exposure, which can lead to color changes and instability.

This compound functions primarily through the following mechanisms:

- Reactivity : It undergoes microwave-induced condensation with iminodiacetic acid, forming piperazine derivatives that may exhibit enhanced biological activity.

- Functionalization : The compound is effective in functionalizing multiwall carbon nanotubes (MWCNT), which can be utilized in drug delivery systems and nanomedicine applications.

Pharmacological Applications

This compound has been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and anti-tubercular activities.

Antimicrobial Activity

Recent studies have identified thiophene derivatives, including this compound, as having significant antimicrobial properties against resistant strains of bacteria such as Acinetobacter baumannii and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4 mg/L to >64 mg/L, indicating their potential as new antibacterial agents .

Table 1: Antimicrobial Efficacy of Thiophene Derivatives

| Compound ID | MIC (mg/L) | Target Bacteria |

|---|---|---|

| 4 | 16 | Col-R A. baumannii |

| 5 | 32 | Col-R E. coli |

| 8 | 32 | Col-R E. coli |

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that derivatives formed from this compound exhibited significant inhibition of protein denaturation, a key indicator of anti-inflammatory potential. This was assessed by measuring the percentage inhibition of bovine serum albumin (BSA) denaturation compared to standard anti-inflammatory drugs like diclofenac sodium .

Anti-tubercular Activity

Research on Schiff base conjugates of this compound has shown promising results in anti-tubercular activity. These conjugates were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis, demonstrating effective activity that warrants further exploration for potential therapeutic use .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in the journal PMC highlighted the efficacy of thiophene derivatives against colistin-resistant strains. The research included molecular docking studies that indicated strong binding affinities to bacterial outer membrane proteins, suggesting a mechanism for their antibacterial effects .

- Anti-inflammatory Research : Another study focused on the synthesis of thiophene-based compounds and their evaluation for anti-inflammatory activity through BSA denaturation assays. The results indicated that certain derivatives significantly inhibited protein denaturation, supporting their potential as anti-inflammatory agents .

- In Silico Studies : Computational studies have been conducted to predict the pharmacokinetics and binding affinities of thiophene derivatives, providing insights into their mechanisms of action at the molecular level .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Thiophene-2-ethylamine derivatives in academic settings?

this compound is commonly functionalized via nucleophilic substitution or condensation reactions. For example, in synthesizing brominated derivatives, the amine group must first be protected (e.g., using Boc anhydride) to prevent side reactions with brominating agents. Subsequent steps involve deprotection under acidic conditions . Reaction conditions (solvent, temperature, stoichiometry) are critical to minimize side products like Pd-amine coordination complexes in cross-coupling reactions .

Key Reaction Steps

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Amine protection | Boc₂O, DCM, TEA | Prevent undesired bromination side reactions | |

| Bromination | NBS, AIBN, CCl₄ | Introduce bromine handle for Suzuki coupling | |

| Deprotection | HCl (g), dioxane | Regenerate free amine for downstream use |

Q. How is this compound characterized for purity and structural confirmation in research?

Researchers employ ¹H/¹³C NMR to confirm the amine’s integration into target molecules and HPLC (≥98% purity threshold) to verify purity . For example, in synthesizing clopidogrel intermediates, optical purity (>99%) is validated via chiral HPLC and ¹H NMR peak splitting analysis .

Advanced Research Questions

Q. How does this compound influence exciton dynamics in quasi-2D perovskite heterostructures?

this compound acts as a structure-directing agent in perovskites like (TEA)₂Cs₂Pb₃Br₁₀. Its sulfur-containing aromatic ring enhances interfacial charge transfer by aligning energy levels between perovskite and MoS₂ monolayers. Ultrafast transient absorption (TA) spectroscopy reveals sub-picosecond carrier transfer rates, attributed to the amine’s electron-donating properties and thiophene’s π-conjugation .

Key Findings

| Property | Impact on Perovskite | Method | Reference |

|---|---|---|---|

| Electron donation | Stabilizes Pb-I framework | Single-crystal XRD | |

| π-conjugation | Enhances charge separation | TA spectroscopy |

Q. How can researchers resolve contradictions in reaction yields when using this compound in multi-step syntheses?

Contradictions often arise from competing side reactions (e.g., amine oxidation or unintended coordination with metal catalysts). To mitigate this:

- Use inert atmospheres (N₂/Ar) during Pd-catalyzed reactions to prevent amine oxidation .

- Optimize solvent polarity (e.g., DMF vs. DCM) to control nucleophilicity .

- Monitor intermediates via TLC and preparative HPLC to isolate pure products .

Q. What methodological strategies improve the optical purity of this compound-derived pharmaceuticals like clopidogrel?

High optical purity (>99%) is achieved via:

- Chiral resolution : Using (R)-(-)-2-Chloromandelic acid to form diastereomeric salts, followed by recrystallization .

- Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in stereoselective amidation .

- Chromatography : Prep-TLC or CombiFlash systems with DCM/acetone gradients to separate enantiomers .

Q. Why does this compound outperform aliphatic amines in stabilizing 2D perovskite structures?

The thiophene ring’s rigidity reduces lattice distortion, while the ethylamine tail facilitates hydrogen bonding with halide ions. This dual functionality enhances thermal stability (up to 250°C) and moisture resistance, as confirmed by thermogravimetric analysis (TGA) and humidity-controlled XRD .

Q. How do solvent choices affect this compound reactivity in acyl chloride coupling reactions?

Polar aprotic solvents (e.g., DCM) favor nucleophilic attack by the amine on acyl chlorides. For example, in cis-pinonic acid derivatization, DCM minimizes side reactions (e.g., hydrolysis) while enabling efficient Cl⁻ expulsion during amide bond formation .

Properties

IUPAC Name |

2-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLUYXIJZLDNIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952773 | |

| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30433-91-1, 64059-34-3 | |

| Record name | 2-Thiopheneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30433-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-2-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030433911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopheneethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064059343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-1-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiophene-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.